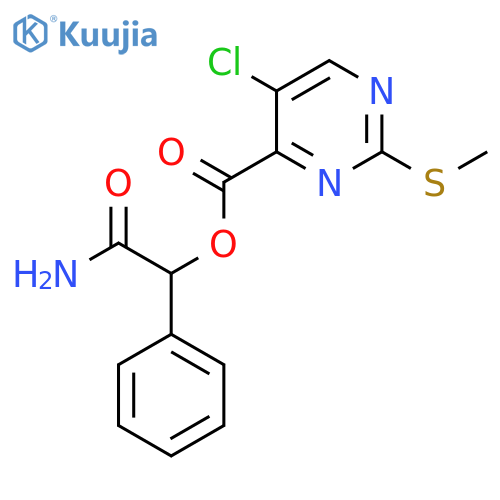Cas no 1223609-54-8 (Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate)

1223609-54-8 structure
商品名:Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- EN300-26600610
- 1223609-54-8
- carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
- Z226700876
- AKOS033838203
- (2-amino-2-oxo-1-phenylethyl) 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate
- Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate
-
- インチ: 1S/C14H12ClN3O3S/c1-22-14-17-7-9(15)10(18-14)13(20)21-11(12(16)19)8-5-3-2-4-6-8/h2-7,11H,1H3,(H2,16,19)
- InChIKey: DECVEHMAIZXUPB-UHFFFAOYSA-N
- ほほえんだ: ClC1=CN=C(N=C1C(=O)OC(C(N)=O)C1C=CC=CC=1)SC
計算された属性
- せいみつぶんしりょう: 337.029
- どういたいしつりょう: 337.029
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 407
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121A^2
- 疎水性パラメータ計算基準値(XlogP): 2.5
Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-26600610-0.05g |
carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate |
1223609-54-8 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate 関連文献
-
Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980
-
Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
-
Kenji Sakota,Markus Schütz,Matthias Schmies,Raphael Moritz,Aude Bouchet,Takamasa Ikeda,Yuuki Kouno,Hiroshi Sekiya,Otto Dopfer Phys. Chem. Chem. Phys., 2014,16, 3798-3806
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
1223609-54-8 (Carbamoyl(phenyl)methyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate) 関連製品
- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)
- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 2229337-73-7(4-(4-aminobut-1-en-2-yl)-2-nitrophenol)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
